molecular formula C10H8FNO2 B13250445 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B13250445
M. Wt: 193.17 g/mol
InChI Key: BPPUYQZXRTVYRP-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a fluorine atom at the C-6 position and a methoxy group at C-7. This compound serves as the core structure of moxifloxacin, a third-generation fluoroquinolone antibiotic . The structural features of this compound—specifically the 8-methoxy group and 6-fluoro substitution—are critical for enhancing antibacterial activity, particularly against Gram-positive bacteria, while retaining efficacy against Gram-negative pathogens . Its synthesis typically involves regioselective substitution reactions on the quinoline scaffold, as described in fluoroquinolone derivatization protocols .

Properties

IUPAC Name

6-fluoro-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-6(11)4-7-8(13)2-3-12-10(7)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPUYQZXRTVYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methanol under acidic conditions to introduce the methoxy group at the 8th position . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological profile of 6-fluoro-8-methoxy-1,4-dihydroquinolin-4-one derivatives is influenced by substituent variations. Key analogues include:

Compound Substituents (Position) Key Structural Differences
Moxifloxacin 1-cyclopropyl, 7-diazabicyclo[4.3.0] Enhanced Gram-positive activity due to C-8 methoxy and C-6 fluorine
Enrofloxacin 1-cyclopropyl, 7-(4-ethylpiperazinyl) Piperazinyl group broadens spectrum to include Pseudomonas
Gemifloxacin 7-(4-aminomethylpyrrolidinyl) Improved DNA gyrase binding; higher potency against Streptococcus
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one 8-bromo, 6-fluoro Bromine substitution reduces antibacterial activity compared to methoxy

Substitution Patterns and Reactivity :

  • The C-8 methoxy group in moxifloxacin reduces phototoxicity and enhances DNA gyrase inhibition compared to earlier fluoroquinolones .
  • Fluorine at C-6 stabilizes the molecule against metabolic degradation, improving bioavailability .
  • Bromine substitution at C-8 (as in 8-bromo-6-fluoro-1,4-dihydroquinolin-4-one) reduces antibacterial efficacy, highlighting the importance of electron-donating groups at this position .
Pharmacological Activity and Mechanisms
  • Moxifloxacin : Exhibits dual inhibition of DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive), with MIC values <0.5 μg/mL against S. pneumoniae and H. influenzae .
  • APDQ Derivatives (e.g., APDQ230122): 3-acyl-2-phenylamino derivatives of 1,4-dihydroquinolin-4-one show anti-pneumococcal activity via peptidoglycan biosynthesis inhibition (MIC₉₀: 0.009–0.033 μM), distinct from fluoroquinolones’ DNA-targeting mechanisms .
  • Enrofloxacin : Primarily targets DNA gyrase in Gram-negative bacteria, with reduced potency against Gram-positive strains compared to moxifloxacin .
Physicochemical and Spectroscopic Properties
Property This compound Moxifloxacin 8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one
Molecular Formula C₁₄H₁₄FNO₃ C₂₁H₂₄FN₃O₄ C₉H₅BrFNO
Molecular Weight (g/mol) 263.27 401.44 242.04
Key Spectral Features FT-IR: C=O (1670 cm⁻¹), C-F (1230 cm⁻¹) UV-Vis λmax: 290 nm Not reported
Computational and QSAR Insights
  • Molecular docking studies reveal that the 8-methoxy group in moxifloxacin enhances hydrophobic interactions with DNA gyrase’s ATP-binding pocket .
  • QSAR models for 3-acyl-2-phenylamino derivatives highlight the importance of electron-withdrawing groups at C-3 for anti-pneumococcal activity .

Biological Activity

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, antiviral, and anticancer applications. The unique structural features of this compound, including the presence of fluorine and methoxy groups, enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C10H10FN1O2C_{10}H_{10}FN_{1}O_{2} with a molecular weight of approximately 195.19 g/mol. Its structure includes a quinoline ring system that contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H10FN1O2
Molecular Weight195.19 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to enzymes and receptors. This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell wall synthesis or function.

Antiviral Activity

The compound has shown promise in antiviral applications by inhibiting viral replication mechanisms. In vitro studies demonstrated that it effectively reduced viral loads in cell cultures infected with specific viruses.

Anticancer Properties

This compound has been evaluated for its anticancer potential. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Studies have reported its effectiveness against several cancer cell lines, including breast and lung cancer.

Case Studies

  • Antimicrobial Efficacy : A case study investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting it could be a candidate for further development as an antimicrobial agent.
  • Antiviral Screening : In a screening study against influenza viruses, this compound demonstrated a significant reduction in viral titers, indicating its potential as a therapeutic agent during influenza outbreaks.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. The study provided insights into the molecular pathways affected by the compound, including the upregulation of pro-apoptotic factors.

Comparative Analysis with Similar Compounds

In comparison to other quinoline derivatives such as 6-Fluoroquinoline and 8-Methoxyquinoline , this compound exhibits enhanced biological activity due to the combination of functional groups that improve its pharmacokinetic properties.

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundHighModerateHigh
6-FluoroquinolineModerateLowModerate
8-MethoxyquinolineLowLowLow

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